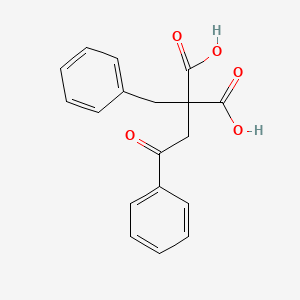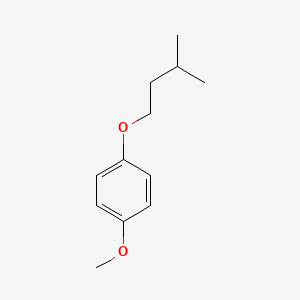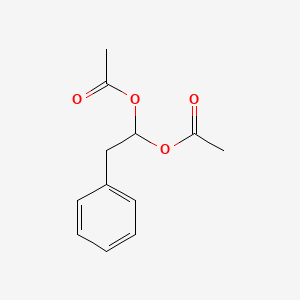![molecular formula C9H16N4O2 B14715164 2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) CAS No. 22718-18-9](/img/structure/B14715164.png)
2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is a chemical compound that belongs to the class of nitriles and hydroxynitriles. This compound is known for its unique structure, which includes both hydroxy and nitrile functional groups. It is used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process involves the following steps:
- The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile compound .
Industrial Production Methods
In industrial settings, the compound is typically produced by heating a mixture of aldehydes or ketones with hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium cyanide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles.
Aplicaciones Científicas De Investigación
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is used in several scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) involves the formation of reactive intermediates that can participate in various chemical reactions. The nitrile group is particularly reactive, allowing the compound to undergo nucleophilic addition and substitution reactions. The hydroxy group can also participate in hydrogen bonding, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-2-methylpropanenitrile: Similar in structure but lacks the methylenebis(hydroxyazanediyl) linkage.
2,2′-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile): Contains a phenylene group instead of the methylenebis(hydroxyazanediyl) linkage.
Uniqueness
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is unique due to its dual functional groups, which provide a combination of reactivity and stability not found in similar compounds. This makes it particularly useful in various industrial and scientific applications .
Propiedades
Número CAS |
22718-18-9 |
|---|---|
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-[[2-cyanopropan-2-yl(hydroxy)amino]methyl-hydroxyamino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H16N4O2/c1-8(2,5-10)12(14)7-13(15)9(3,4)6-11/h14-15H,7H2,1-4H3 |
Clave InChI |
DEERSNWABRLKMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)N(CN(C(C)(C)C#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)



![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)


